molecular formula C41H58F2N2O6 B046387 Neriproct CAS No. 117803-69-7

Neriproct

Cat. No. B046387
M. Wt: 712.9 g/mol
InChI Key: RYRZSYHTEAMCJJ-LTZQGHLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neriproct is a compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a synthetic molecule that exhibits unique properties and has been the subject of extensive research in recent years.

Mechanism Of Action

The mechanism of action of Neriproct is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. In cancer cells, Neriproct has been shown to induce apoptosis, or programmed cell death. Inflammatory cells, Neriproct has been shown to reduce the production of inflammatory cytokines.

Biochemical And Physiological Effects

Neriproct has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory cells, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of certain signaling pathways. In plants, Neriproct has been shown to enhance growth and protect against pests.

Advantages And Limitations For Lab Experiments

Neriproct exhibits several advantages for lab experiments, including its ability to cross the blood-brain barrier, its anti-inflammatory and anti-cancer properties, and its potential application in drug delivery systems. However, its synthesis process is complex and requires skilled chemists, and its mechanism of action is not fully understood, which may limit its application in certain fields.

Future Directions

There are several future directions for Neriproct research. One potential direction is the development of new drug delivery systems using Neriproct. Another direction is the study of Neriproct's potential application in the development of new materials with unique properties. Additionally, further research is needed to fully understand Neriproct's mechanism of action and its potential application in various fields.
Conclusion:
In conclusion, Neriproct is a synthetic molecule that exhibits unique properties and has gained significant attention in the scientific community. Its potential application in various fields, including medicine, agriculture, and materials science, has been studied extensively. While its synthesis process is complex and its mechanism of action is not fully understood, Neriproct exhibits several advantages for lab experiments and has several future directions for research.

Synthesis Methods

Neriproct is synthesized using a multi-step process that involves the reaction of various chemical compounds. The initial step involves the reaction of 2,3-dichlorobenzoyl chloride with 2-aminothiophenol to form a key intermediate. This intermediate is then subjected to further reactions, resulting in the formation of Neriproct. The synthesis process is complex and requires skilled chemists to ensure the purity and quality of the final product.

Scientific Research Applications

Neriproct has been studied extensively for its potential application in various fields, including medicine, agriculture, and materials science. In medicine, Neriproct has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential application in drug delivery systems due to its ability to cross the blood-brain barrier. In agriculture, Neriproct has been studied for its ability to enhance plant growth and protect against pests. In materials science, Neriproct has been studied for its potential application in the development of new materials with unique properties.

properties

CAS RN

117803-69-7

Product Name

Neriproct

Molecular Formula

C41H58F2N2O6

Molecular Weight

712.9 g/mol

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C27H36F2O5.C14H22N2O/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;/m1./s1

InChI Key

RYRZSYHTEAMCJJ-LTZQGHLQSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Canonical SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

synonyms

Neriproct

Origin of Product

United States

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